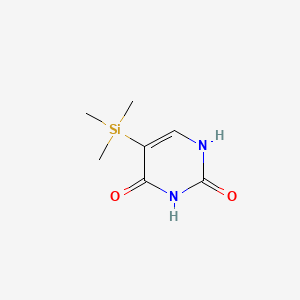

5-Trimethylsilyluracil

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59523-07-8 |

|---|---|

Molecular Formula |

C7H12N2O2Si |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

5-trimethylsilyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H12N2O2Si/c1-12(2,3)5-4-8-7(11)9-6(5)10/h4H,1-3H3,(H2,8,9,10,11) |

InChI Key |

ZBCOQAVPBYMQCH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CNC(=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Trimethylsilyluracil and Its Analogs

Direct Silylation Approaches to Uracil (B121893)

Direct silylation involves the direct formation of a carbon-silicon bond at the C5 position of the uracil ring, typically through C-H activation. These methods are often sought after for their atom economy and reduced number of synthetic steps.

Utilization of Hexamethyldisilazane (HMDS)

Hexamethyldisilazane (HMDS) is a widely used, cost-effective, and stable reagent for introducing trimethylsilyl (B98337) groups, primarily for the protection of hydroxyl, amine, and amide functionalities. wikipedia.org In the context of uracil chemistry, HMDS is highly effective for the silylation of the N1 and N3 amide protons. This reaction is typically performed by refluxing uracil in HMDS, often with a catalyst like ammonium sulfate or trimethylsilyl chloride, to produce N1,N3-bis(trimethylsilyl)uracil. amazonaws.com This persilylated derivative is soluble in nonpolar organic solvents and is a key intermediate in the synthesis of nucleosides.

However, HMDS is not a suitable reagent for the direct silylation of the C5 position of uracil. The C5-H bond of the uracil ring is not sufficiently acidic to be deprotonated by HMDS, and the reagent lacks the reactivity to engage in electrophilic or radical silylation at this carbon center under standard conditions. The reactivity of HMDS is overwhelmingly directed towards the more acidic N-H protons of the uracil amide groups. Consequently, direct C5 silylation of uracil using HMDS alone is not a viable synthetic route.

Catalytic Silylation Techniques

Catalytic C-H silylation has emerged as a powerful tool in organic synthesis. For uracil derivatives, this approach offers a direct pathway to C5-silylated products. Research has shown that nickel-catalyzed reactions can achieve the synthesis of 5-trimethylsilyl-6-alkyl-1,3-aryluracils. This method involves a catalytic cycle where a Ni(0) complex facilitates the C-H activation and subsequent bond formation with a silicon source. While specific conditions can vary, these reactions have been reported to produce the desired analogs in yields ranging from 17% to 83%. conicet.gov.ar The variability in yield often depends on the nature of the substituents on the uracil ring and the specific ligands used for the nickel catalyst.

Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis, utilizing techniques like ball milling, represents a sustainable and efficient alternative to traditional solvent-based reactions. This high-energy milling process can promote reactions between solid-state reactants in the absence of bulk solvents, often leading to reduced reaction times and unique reactivity.

While the direct mechanochemical synthesis of 5-trimethylsilyluracil has not been extensively documented, the feasibility of C-H functionalization on pyrimidine (B1678525) rings using this method has been demonstrated. For instance, magnesium-mediated Minisci-type C-H alkylation of pyrimidines has been successfully performed under ball milling conditions. This suggests that mechanochemical activation could potentially be applied to direct C-H silylation. Such a process would likely involve milling uracil with a silylating agent and a suitable metallic or catalytic mediator, offering a green chemistry approach to synthesizing silylated uracils.

Indirect Synthetic Routes

Indirect routes provide reliable and often high-yielding pathways to this compound by utilizing uracil derivatives that have been pre-functionalized at the C5 position.

Derivatization from Pre-Functionalized Uracil Scaffolds

A common and effective strategy for synthesizing this compound involves starting with a uracil molecule that already contains a reactive functional group at the C5 position. Halogenated uracils, particularly 5-iodouracil (B140508), are ideal precursors for this purpose. researchgate.netsemanticscholar.org 5-Iodouracil is readily prepared and serves as a versatile handle for introducing a variety of substituents through cross-coupling or metal-halogen exchange reactions. nih.govnih.gov The carbon-iodine bond is relatively weak and highly polarizable, making it susceptible to reaction with organometallic reagents, which is the foundational step for the subsequent introduction of the trimethylsilyl group.

Strategies Involving Organometallic Precursors

The most robust and widely applied indirect method for synthesizing this compound is through the formation of an organometallic intermediate from a 5-halouracil precursor. A highly efficient procedure developed by Kopp and Knochel utilizes a halogen-magnesium exchange reaction. nih.gov

In this method, commercially available 5-iodouracil is treated with a sequence of Grignard reagents in the presence of lithium chloride. The process involves the initial deprotonation of the two acidic N-H protons, followed by an iodine-magnesium exchange at the C5 position. This generates a trimagnesiated uracil species, which acts as a potent nucleophile. Quenching this organometallic intermediate with an electrophilic silicon source, such as trimethylsilyl chloride, results in the selective formation of the C-Si bond at the C5 position. This method is highly effective, providing the desired this compound in good yields. nih.gov

Below is a table summarizing the reaction conditions for this organometallic approach.

| Precursor | Reagents | Electrophile | Solvent | Yield |

| 5-Iodouracil | 1. MeMgCl, LiCl 2. i-PrMgCl·LiCl | Trimethylsilyl chloride | THF | 77% |

This table is based on research findings for the synthesis of 5-functionalized uracil derivatives via organometallic precursors. nih.gov

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound and its analogs focus on improving efficiency, control, and environmental sustainability. These methods often involve sophisticated catalytic systems and reaction engineering to achieve high yields and purity while minimizing steps and waste.

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, represent a significant advancement in streamlining the production of silylated pyrimidines. This approach enhances efficiency by reducing reaction time, minimizing solvent usage, and simplifying purification processes. A key strategy involves the in situ generation of silylated intermediates that are then directly used in subsequent reactions.

For instance, the silyl-Hilbert-Johnson reaction can be optimized under one-pot conditions. A notable method employs a combination of hexamethyldisilazane (HMDS) and potassium iodide (KI) as an efficient catalytic system for the N-alkylation of pyrimidine nucleobases like uracil. researchgate.net In this process, the uracil is first silylated by HMDS, making it more reactive, and then alkylated in the same pot. researchgate.net The optimization of this reaction involves examining various parameters, including the choice of catalyst, solvent, and the amount of silylating agent. researchgate.net Research has shown that increasing the equivalents of KI can significantly boost the reaction yield. researchgate.net

Another streamlined approach is the multicomponent Biginelli reaction, a classic method for pyrimidine synthesis that has been adapted for efficiency. dnu.dp.ua Modern variations utilize catalysts like lanthanum triflate to facilitate the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, often achieving good to excellent yields in a short time. nih.gov While not directly producing this compound, these streamlined, one-pot methods for the pyrimidine core are foundational and can be adapted for silylated precursors.

The table below summarizes findings from a study optimizing the one-pot synthesis of N-functionalized pyrimidines, demonstrating the effect of catalyst equivalents on product yield.

| Entry | Catalyst | Catalyst Equivalents | Solvent | Yield (%) |

| 1 | None | 0 | Acetonitrile | 62 |

| 2 | KI | 0.25 | Acetonitrile | 83 |

| 3 | KI | 0.5 | Acetonitrile | 84 |

This table illustrates the optimization of the silyl-Hilbert-Johnson reaction for N-alkylation of uracil. The data shows a significant increase in yield with the addition of a catalytic amount of KI. researchgate.net

Achieving control over the specific position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the silyl (B83357) group is critical for synthesizing complex, biologically active molecules.

Regioselectivity: The pyrimidine ring and its associated nucleosides offer multiple sites for silylation. Regioselective synthesis aims to direct the silyl group to a specific atom. For example, in the synthesis of pyrimidine derivatives, nucleophilic attack often favors the C-4 position over the C-2 position. researchgate.net The use of organolithium reagents to prepare intermediates like 2,4-dichloro-6-phenylpyrimidine allows for subsequent regioselective substitution. researchgate.net

In the context of ribonucleosides, selective silylation of the hydroxyl groups on the ribose sugar is crucial for the synthesis of RNA. nih.govresearchgate.net Procedures have been developed for the highly regioselective 2'-O-silylation using transient protection steps. nih.govresearchgate.net These methods may involve nitrate or perchlorate ion catalysis to direct silylation to the 2'-position, while other catalysts like silver ions can promote reaction at the 3'-position. researchgate.net Bimetallic bases, such as TMPZnX·LiX (where TMP is 2,2,6,6-tetramethylpiperidyl), have demonstrated exceptional regioselectivity in the C-2 zincation of the pyrimidine ring itself, which can then be functionalized. nih.gov

Stereoselectivity: Stereoselective synthesis is concerned with creating specific stereoisomers. In the synthesis of silylated compounds, this can involve introducing a chiral silicon center. While direct stereoselective synthesis of this compound is less common as the trimethylsilyl group itself is achiral, the principles are vital for more complex analogs. The synthesis of silicon-stereogenic, optically active silylboranes has been achieved through the stereospecific platinum-catalyzed borylation of chiral hydrosilanes. chemrxiv.org These chiral silylboranes can then act as reagents to transfer the silicon-stereogenic silyl group to other molecules, opening pathways for creating novel chiral silylated pyrimidines. chemrxiv.org

The table below presents examples of regioselective functionalization of pyrimidine systems.

| Substrate | Reagent/Catalyst | Position of Functionalization | Product Type |

| Pyrimidine | TMPZnCl·LiCl | C-2 | 2-Zincated Pyrimidine |

| Purine Ribonucleosides | Nitrate/Perchlorate Ion Catalysis | 2'-OH | 2'-O-Silylated Ribonucleoside |

| Purine Ribonucleosides | Silver Ion / DABCO | 3'-OH | 3'-O-Silylated Ribonucleoside |

| 2,4-Dichloropyrimidines | N-Methylpiperazine | C-4 | 4-Substituted Pyrimidine |

This table highlights different catalytic and reagent systems used to achieve regioselective functionalization at various positions on the pyrimidine ring and its associated ribose moiety. researchgate.netresearchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact. researchgate.netnih.gov These approaches focus on using sustainable starting materials, avoiding hazardous solvents, employing reusable catalysts, and designing energy-efficient processes. taylorfrancis.comrsc.org

Multicomponent reactions are inherently green as they improve atom economy by combining three or more reactants in a single step to form a complex product. taylorfrancis.comnih.govorganic-chemistry.org A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed using alcohols, which can be derived from renewable biomass, as starting materials. nih.govorganic-chemistry.org This process is highly regioselective and liberates only hydrogen and water as byproducts. nih.govorganic-chemistry.org

The use of heterogeneous catalysts, such as zeolites, is another cornerstone of green pyrimidine synthesis. researcher.lifenankai.edu.cn Zeolite HY, for example, has been used as an effective and recyclable promoter in the microwave-assisted, solvent-free synthesis of aminoimidazopyrimidines. researcher.life Solvent-free reactions, often facilitated by microwave irradiation or grinding, eliminate the need for volatile organic solvents, thereby preventing pollution, reducing costs, and simplifying product work-up. taylorfrancis.comresearcher.life

Furthermore, the development of catalysts supported on solid phases, like nano-silica supported titanium chloride (nano-TiCl₄·SiO₂), provides a reusable and environmentally benign option for promoting the synthesis of complex heterocyclic structures. sid.ir These green methodologies, while often demonstrated for the core pyrimidine ring, are directly applicable to the synthesis of this compound and its derivatives, paving the way for more sustainable manufacturing processes. nih.gov

The table below outlines various green chemistry strategies applicable to pyrimidine synthesis.

| Green Chemistry Principle | Strategy | Example | Benefit |

| Atom Economy | Multicomponent Synthesis | Iridium-catalyzed reaction of amidines and alcohols | High efficiency, reduces waste nih.govorganic-chemistry.org |

| Safer Solvents/Solvent-Free | Microwave-Assisted Synthesis | Synthesis of 3-aminoimidazo[1,2-a]pyrimidines without solvent | Eliminates volatile organic compounds, reduces reaction time researcher.life |

| Catalysis | Use of Heterogeneous Catalysts | Zeolite HY as a promoter | Catalyst is reusable, simplifies purification researcher.life |

| Renewable Feedstocks | Use of Biomass-Derived Alcohols | Synthesis of pyrimidines from alcohols | Reduces reliance on fossil fuels nih.gov |

Chemical Reactivity and Derivatization Pathways of 5 Trimethylsilyluracil

Reactions Involving the Trimethylsilyl (B98337) Group

The carbon-silicon bond at the C5 position is the focal point for a range of transformations, allowing the TMS group to be replaced by various other functionalities or to serve as a temporary directing group.

Desilylation Reactions and Subsequent Functionalization

The most common reaction involving the trimethylsilyl group is its cleavage, which can be achieved under various conditions to install a wide array of substituents. This process typically occurs via an ipso-substitution mechanism, where an incoming electrophile attacks the carbon atom bearing the silyl (B83357) group, leading to the displacement of the TMS moiety. ucla.edustackexchange.com The stability of the C-Si bond and the high propensity of silicon to be stabilized as a cation or in a pentacoordinate state facilitate these transformations. stackexchange.com

Protodesilylation, the replacement of the TMS group with a hydrogen atom, can be accomplished using acids such as trifluoroacetic acid (TFA), effectively reverting the molecule to the parent uracil (B121893). researchgate.net More synthetically useful are halodesilylation reactions, where the TMS group is replaced by a halogen. For instance, treatment with iodine monochloride (ICl) or bromine (Br₂) can yield 5-iodouracil (B140508) or 5-bromouracil, respectively. These halogenated uracils are crucial precursors for further modifications, particularly in cross-coupling reactions.

This ipso-substitution pathway allows for the introduction of various electrophiles onto the C5 position with high regioselectivity.

Table 1: Representative Ipso-Substitution Reactions of 5-Trimethylsilyluracil

| Reaction Type | Electrophile (Reagent) | Product | Significance |

|---|---|---|---|

| Protodesilylation | H⁺ (e.g., TFA, HCl) | Uracil | Removal of the silyl group to yield the parent heterocycle. |

| Halodesilylation | Br⁺ (e.g., Br₂) | 5-Bromouracil | Precursor for cross-coupling and nucleophilic substitution. nih.gov |

| Halodesilylation | I⁺ (e.g., ICl) | 5-Iodouracil | Key intermediate for various coupling methodologies. |

| Acylation | RCO⁺ (e.g., RCOCl, AlCl₃) | 5-Acyluracil | Introduction of a ketone functionality. |

Role of Silyl Group as a Removable Directing Group in Photochemistry

The trimethylsilyl group serves as an effective, removable directing group in photochemical reactions, particularly in [2+2] photocycloadditions. acs.org In the photocycloaddition of this compound with alkenes, the bulky TMS group directs the regiochemical outcome of the cycloaddition. After the reaction, the silyl group can be cleanly removed, typically through protodesilylation, to yield a C5-functionalized cyclobutane-fused pyrimidine (B1678525). This strategy provides access to complex molecular architectures that would be challenging to synthesize via other routes. The utility of the TMS group in this context lies in its ability to control regioselectivity during the key bond-forming step and its subsequent facile removal without compromising the newly formed structure. acs.org

Reactivity of the Uracil Moiety

The uracil ring itself possesses a distinct reactivity pattern, which is modulated by the presence of the C5-trimethylsilyl substituent.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The uracil ring is an electron-deficient heterocycle, making it generally less reactive towards electrophilic aromatic substitution than electron-rich aromatic systems like benzene. uomustansiriyah.edu.iqorganicchemistrytutor.com The most electron-rich and hence most susceptible position for electrophilic attack on the uracil core is C5. researchgate.netyoutube.com In the case of this compound, any electrophilic attack will overwhelmingly occur at this C5 position. This does not lead to the substitution of a hydrogen atom but rather to the ipso-substitution and displacement of the trimethylsilyl group, as detailed in section 3.1.1. ucla.edulibretexts.org Direct electrophilic attack at the C6 position is electronically disfavored. Therefore, the primary pathway for the reaction of electrophiles with this compound is the productive cleavage and replacement of the C-Si bond.

Nucleophilic Additions to the Uracil Core

The uracil core contains an α,β-unsaturated carbonyl system (a conjugated enone system), making it susceptible to nucleophilic conjugate addition, also known as Michael addition. In unsubstituted uracil, nucleophiles typically attack the C6 position, leading to the formation of a transient enolate intermediate. acs.org The presence of a bulky trimethylsilyl group at the adjacent C5 position is expected to exert a significant steric hindrance, potentially impeding the approach of a nucleophile to the C6 position. This steric shielding can decrease the rate of nucleophilic addition or, in the case of very bulky nucleophiles, prevent the reaction altogether. Electronically, the electropositive nature of silicon might disfavor the formation of the adjacent negative charge at C5 in the enolate intermediate that forms after C6-attack. Therefore, while nucleophilic addition to the uracil core is a known reaction pathway, its efficiency is likely diminished in this compound compared to the unsubstituted parent compound. nih.govacs.org

Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.orgwikipedia.org This reaction allows for the formation of new carbon-carbon bonds by coupling an organosilane with an organic halide or pseudohalide. wikipedia.org

The general mechanism of the Hiyama coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R'-X) to form a palladium(II) intermediate.

Transmetalation: The organosilane must be activated, typically by a fluoride (B91410) source (e.g., TBAF) or a base, to form a hypervalent silicon species. This activated species then transfers its organic group (the uracil moiety) to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the final product (R-R') and regenerating the palladium(0) catalyst. wikipedia.org

As a vinylsilane analogue, this compound can be coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates. This provides a powerful and direct method for synthesizing C5-substituted uracils, which are of significant interest in medicinal chemistry. nih.gov While the Suzuki and Stille couplings are more common, the Hiyama coupling offers the advantage of using organosilanes that are often stable, less toxic, and readily prepared. organic-chemistry.org

Table 2: General Scheme for Hiyama Cross-Coupling of this compound

| This compound | Coupling Partner (R-X) | Catalyst/Conditions | Product |

|---|---|---|---|

| Aryl Halide (e.g., Iodobenzene) | Pd Catalyst (e.g., Pd(PPh₃)₄) Activator (e.g., TBAF, NaOH) | 5-Aryluracil |

| Vinyl Halide (e.g., Vinyl Bromide) | 5-Vinyluracil | ||

| Heteroaryl Halide (e.g., 2-Bromopyridine) | 5-Heteroaryluracil |

Palladium-Catalyzed Coupling Reactions

The trimethylsilyl group at the C5 position of the uracil ring renders this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction facilitates the formation of carbon-carbon bonds by coupling organosilanes with organic halides or triflates. wikipedia.orgorganic-chemistry.org In this context, the C-Si bond in this compound acts as the nucleophilic component after activation.

The catalytic cycle of the Hiyama coupling typically begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. The crucial step for the involvement of this compound is the activation of the C-Si bond, which is generally achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org This activation generates a hypervalent, pentacoordinate silicon species, which is more reactive and capable of undergoing transmetalation with the arylpalladium(II) halide complex. Subsequent reductive elimination from the resulting diarylpalladium(II) intermediate yields the 5-aryluracil product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The use of organo(alkoxy)silanes has become a common variation of this reaction, and while there are fewer examples with trimethylsilyl derivatives, the fundamental principle remains the same. organic-chemistry.orgnii.ac.jp The reaction is valued for the low toxicity of silicon byproducts and the stability of the organosilane precursors. nih.gov The scope of the reaction is broad, allowing for the introduction of various aryl, heteroaryl, and vinyl groups at the 5-position of the uracil core. umich.edunih.gov

Table 1: Key Steps in the Hiyama Coupling of this compound

| Step | Description | Intermediate Species |

| Activation | The C-Si bond is activated by a fluoride ion or base. | Pentacoordinate silicon intermediate |

| Oxidative Addition | An organic halide adds to the Pd(0) catalyst. | Arylpalladium(II) halide complex |

| Transmetalation | The activated silyl group is transferred to the palladium center. | Diarylpalladium(II) complex |

| Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | 5-Aryluracil |

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide alternative pathways for the derivatization of heterocyclic compounds, including uracil derivatives. While palladium catalysis often targets the C5 position, copper-catalyzed transformations like the Ullmann and Chan-Lam couplings typically facilitate the formation of C-N and C-O bonds at the nitrogen atoms of the uracil ring. nih.govsioc-journal.cn

The Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at high temperatures. semanticscholar.org For a substrate like this compound, this reaction could be employed to introduce aryl substituents at the N1 or N3 positions. The reaction generally requires a stoichiometric amount of copper and is promoted by a base.

A milder and more versatile alternative is the Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent in the presence of a catalytic amount of a copper salt, often Cu(OAc)₂ or CuCl₂. researchgate.netnih.govorganic-chemistry.org This reaction is typically performed under aerobic conditions, as oxygen is believed to be the terminal oxidant in the catalytic cycle. The reaction is attractive due to its tolerance of a wide range of functional groups and milder conditions compared to the classic Ullmann reaction. researchgate.net For this compound, this would allow for N1- or N3-arylation while preserving the C5-trimethylsilyl group for subsequent transformations.

Table 2: Comparison of Copper-Catalyzed N-Arylation Reactions

| Reaction | Aryl Source | Copper Source | Typical Conditions |

| Ullmann Condensation | Aryl Halide | Cu(0), Cu(I) salts | High temperature, stoichiometric Cu, base |

| Chan-Lam Coupling | Arylboronic Acid | Cu(II) salts | Milder temperature, catalytic Cu, air/O₂ |

Free Radical-Promoted Silylation and Derivatization

The C5-C6 double bond in this compound is susceptible to free-radical addition reactions. wikipedia.org In these processes, a radical species adds to the double bond, generating a new radical intermediate which can then be trapped or undergo further reactions. The reaction is typically initiated by the decomposition of a radical initiator, such as AIBN or benzoyl peroxide, using heat or light.

A common free-radical reaction is the addition of thiols (thiol-ene reaction) across the double bond, which would yield 5,6-dihydrouracil derivatives. Similarly, radical hydrosilylation, involving the addition of a silicon hydride across the double bond, can be used to introduce a second silyl group into the molecule. The regioselectivity of the radical addition is influenced by the stability of the resulting radical intermediate. For the uracil ring, the initial addition of a radical often occurs at the C5 position, which would place the resulting radical at the C6 position, where it can be stabilized by the adjacent nitrogen atom and carbonyl group.

The trimethylsilyl group at the C5 position can exert both steric and electronic effects on the reactivity of the double bond towards radical attack. Sterically, it can hinder the approach of bulky radicals to the C5 position. Electronically, as a silyl group is known to stabilize a β-radical through hyperconjugation, it may influence the rate and regioselectivity of the addition.

Cycloaddition Reactions and Formation of Novel Ring Systems

This compound participates in photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane-fused uracil derivatives. acs.org These reactions are initiated by the absorption of UV light, which promotes the uracil moiety to an excited state. This excited species then reacts with an alkene in a concerted or stepwise fashion to form a four-membered ring.

A key aspect of the cycloaddition involving this compound is the role of the silyl group as a removable directing group. acs.org The presence of the bulky trimethylsilyl group at the C5 position can influence the regiochemistry and stereochemistry of the cycloaddition. For instance, in the photocycloaddition with cyclopentene, this compound yields a single cyclobutane (B1203170) adduct. The trimethylsilyl group in the resulting adduct can be removed under mild conditions, such as treatment with fluoride ion, to yield the corresponding unsubstituted cyclobutane-fused uracil. This two-step sequence allows for the synthesis of products that might not be accessible through the direct photocycloaddition of uracil itself.

The reaction provides a powerful tool for the construction of complex, polycyclic ring systems that are relevant in medicinal chemistry and materials science. The ability to control the reaction's outcome and subsequently remove the directing group enhances the synthetic utility of this compound as a building block. nsf.govresearchgate.netresearchgate.netresearcher.life

Rearrangement Reactions and Their Mechanisms

Silylated organic compounds are known to undergo various rearrangement reactions, with the migration of the silyl group being a common theme. In the context of this compound, a plausible rearrangement pathway is the base-catalyzed organic-chemistry.orgwikipedia.org-silyl migration from carbon to oxygen, a type of Brook rearrangement. wikipedia.orgsynarchive.comorganic-chemistry.org This rearrangement is thermodynamically driven by the formation of a strong silicon-oxygen bond at the expense of a weaker silicon-carbon bond.

The mechanism of this rearrangement is initiated by the deprotonation of one of the amide protons (at N1 or N3) by a base, which increases the nucleophilicity of the adjacent carbonyl oxygen at C2 or C4, respectively. This is followed by an intramolecular nucleophilic attack of the resulting enolate oxygen onto the silicon atom at C5. This attack forms a transient, pentacoordinate silicon intermediate. Subsequent cleavage of the C5-Si bond releases a carbanion at the C5 position and forms a silyl ether at the C4 (or C2) oxygen. The C5 carbanion can then be quenched by a proton source present in the reaction medium to yield the rearranged product, a 4-trimethylsiloxy (or 2-trimethylsiloxy) uracil derivative.

The retro-Brook rearrangement, a migration from oxygen back to carbon, is also possible under certain conditions, although the forward reaction is generally favored due to the high stability of the Si-O bond. organic-chemistry.orgrsc.org The specific conditions, such as the choice of base, solvent, and temperature, can influence the position of the equilibrium.

Applications of 5 Trimethylsilyluracil in Advanced Organic Synthesis

Synthesis of Modified Nucleosides and Nucleoside Analogs

The synthesis of modified nucleosides and their analogs is a cornerstone of medicinal chemistry, with many of these compounds exhibiting potent antiviral and anticancer properties. 5-Trimethylsilyluracil plays a crucial role in these synthetic endeavors, primarily by facilitating the crucial glycosylation step and enabling stereochemical control.

Glycosylation Reactions Mediated by Silylated Nucleobases

The formation of the N-glycosidic bond between a nucleobase and a sugar moiety is a critical step in nucleoside synthesis. The direct glycosylation of uracil (B121893) can be challenging due to its poor solubility in organic solvents and the potential for side reactions. Silylation of the uracil ring, to afford this compound, effectively circumvents these issues. The introduction of the trimethylsilyl (B98337) group enhances the solubility of the nucleobase in nonpolar organic solvents and increases the nucleophilicity of the ring nitrogens, thereby promoting the desired glycosylation reaction.

One of the most prominent methods employing silylated nucleobases is the Vorbrüggen glycosylation . In this reaction, a silylated heterocycle, such as this compound, is coupled with a protected sugar derivative, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst. The Lewis acid, commonly trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄), activates the sugar component, facilitating nucleophilic attack by the silylated uracil.

The general scheme for a Vorbrüggen glycosylation using this compound is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) | Lewis Acid (e.g., TMSOTf, SnCl₄) | Protected Nucleoside |

This method has been successfully employed in the synthesis of a wide array of modified nucleosides. For instance, the coupling of silylated uracil derivatives with 1-bromo-2-deoxy-2-fluoro sugars has been utilized to prepare novel 2'-deoxy-2'-fluoro-1-β-D-arabinofuranosyluracil derivatives.

Stereochemical Control in Nucleoside Synthesis

A significant advantage of the Vorbrüggen glycosylation is the high degree of stereochemical control it offers, predominantly yielding the β-anomer of the nucleoside. This stereoselectivity is crucial as the biological activity of nucleosides is often dependent on the stereochemistry at the anomeric carbon (C1').

The mechanism of the Vorbrüggen glycosylation is believed to proceed through an SN2-type displacement at the anomeric center of the sugar. The neighboring group participation of the acyl group at the C2' position of the sugar ring plays a key role in directing the incoming nucleobase to the β-face of the furanose ring. This results in the formation of the thermodynamically more stable β-nucleoside. The use of silylated nucleobases like this compound is integral to the success of this stereocontrolled synthesis.

Precursors for Radiolabeled Nucleosides (e.g., in Radiochemistry Research)

Radiolabeled nucleosides are indispensable tools in biomedical research and diagnostic imaging, particularly in positron emission tomography (PET). The synthesis of these imaging agents often involves the introduction of a radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the nucleoside structure. Silylated pyrimidine (B1678525) derivatives, including those derived from this compound, have been reported as precursors for the synthesis of ¹⁸F-labeled nucleosides.

For example, the coupling of a protected and activated sugar with a silylated uracil derivative is a key step in the synthesis of various 2'-deoxy-2'-[¹⁸F]fluoro-arabinofuranosyluracil derivatives. acs.orgnih.gov The trimethylsilyl group can facilitate the introduction of the radioisotope and can be readily removed under mild conditions to yield the final radiolabeled product. This approach allows for the efficient and stereoselective synthesis of PET probes for imaging gene expression, such as that of the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk). acs.orgnih.gov

As a Versatile Building Block in Heterocyclic Chemistry

Beyond its role in nucleoside synthesis, this compound serves as a versatile building block for the construction of more complex heterocyclic systems. The reactivity of both the uracil ring and the trimethylsilyl group can be exploited to generate a variety of fused pyrimidine structures and other heterocyclic compounds.

Construction of Pyrimidine-Fused Systems

Fused pyrimidine ring systems are prevalent in a vast number of biologically active molecules and natural products. The uracil moiety of this compound provides a pre-functionalized scaffold for the annulation of additional rings. For instance, uracil derivatives are key starting materials in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities.

While direct examples of cycloaddition reactions with this compound are not extensively documented in readily available literature, the trimethylsilyl group can act as a directing group in photochemical cycloadditions. acs.org This suggests its potential utility in [2+2] cycloaddition reactions to form cyclobutane-fused pyrimidines, which can then be further elaborated. The lability of the C-Si bond also allows for subsequent functionalization at the 5-position of the uracil ring, providing a handle for the construction of fused systems.

Intermediates for Other Heterocyclic Compounds

The reactivity of the uracil ring in this compound allows for its transformation into other heterocyclic systems. For example, uracil derivatives can be converted into pteridines, another important class of heterocyclic compounds with diverse biological roles. While specific synthetic routes starting directly from this compound to pteridines are not prominently detailed, the general strategies for pteridine (B1203161) synthesis often involve the condensation of a pyrimidine derivative with a suitable 1,2-dicarbonyl compound or its equivalent. The functional groups on the uracil ring can be manipulated to facilitate such cyclization reactions.

The trimethylsilyl group can also be replaced with other functionalities through electrophilic substitution reactions, further expanding the synthetic utility of this compound as an intermediate for a broader range of heterocyclic compounds.

Role in Organometallic Chemistry and Catalysis

The introduction of the trimethylsilyl group at the 5-position of the uracil ring imparts distinct electronic and steric properties, making this compound an intriguing component in the field of organometallic chemistry and catalysis.

Ligand Design and Coordination Chemistry

While extensive research on the coordination chemistry of uracil and its various derivatives with a range of metal ions exists, specific studies detailing the coordination behavior of this compound are less prevalent. However, based on the known coordination modes of uracil, it is anticipated that this compound can act as a versatile ligand. The uracil moiety offers multiple potential coordination sites, including the nitrogen atoms (N1 and N3) and the exocyclic oxygen atoms (O2 and O4). The presence of the bulky trimethylsilyl group at the C5 position can influence the steric environment around the metal center, potentially leading to the formation of complexes with unique geometries and reactivities. The silyl (B83357) group may also modulate the electronic properties of the uracil ring, thereby affecting the strength and nature of the metal-ligand bond.

The coordination of silylated pyrimidine derivatives to transition metals can result in the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers. The specific outcome is often dependent on the metal ion, the solvent system, and the reaction conditions. The trimethylsilyl group can also play a role in the solubility and stability of the resulting organometallic complexes in organic solvents.

Table 1: Potential Coordination Modes of this compound

| Coordination Site(s) | Description | Potential Influence of Trimethylsilyl Group |

| N1 | Coordination through the deprotonated N1 position. | Steric hindrance may influence the approach of bulky metal fragments. |

| N3 | Coordination involving the N3 atom, often accompanied by coordination at an adjacent oxygen. | May alter the acidity of the N3 proton and influence bidentate chelation. |

| O2 and/or O4 | Coordination through one or both exocyclic oxygen atoms. | Can influence the electron density on the oxygen atoms, affecting their donor ability. |

| Bidentate (N,O) | Chelation involving a nitrogen and an adjacent oxygen atom. | The steric bulk of the TMS group could favor specific chelation modes. |

Catalytic Transformations Involving this compound

Although direct catalytic applications of this compound itself are not extensively documented, its role as a precursor or intermediate in catalytic transformations is an area of active interest. The trimethylsilyl group can serve as a useful handle for further functionalization through cross-coupling reactions. For instance, silylated arenes and heterocycles are known to participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, which involves the coupling of organosilanes with organic halides. This suggests that this compound could be a valuable substrate for the synthesis of 5-substituted uracil derivatives, which are important motifs in medicinal chemistry.

The silyl group can be replaced with various aryl, heteroaryl, or vinyl groups under palladium catalysis, providing a convergent and efficient route to a diverse range of uracil-based compounds. The development of highly active and robust catalyst systems is crucial for the successful implementation of these transformations.

Development of Novel Molecular Scaffolds and Functional Materials

The unique structural and reactive properties of this compound make it a promising building block for the construction of novel molecular scaffolds and functional materials with tailored properties.

The ability of uracil to form specific hydrogen bonding interactions, most notably the complementary pairing with adenine, can be exploited in the design of self-assembling systems. By incorporating this compound into larger molecular structures, it is possible to direct the formation of well-defined supramolecular architectures through programmed hydrogen bonding. The trimethylsilyl group can be further modified to introduce other functional groups, allowing for the creation of multifunctional materials.

The derivatization of this compound can lead to the synthesis of monomers suitable for polymerization. The resulting polymers, incorporating the uracil moiety in the side chain or the main chain, could exhibit interesting properties such as thermal stability, specific recognition capabilities, and responsiveness to external stimuli. These functional polymers could find applications in areas such as drug delivery, sensing, and materials science. For instance, polymers containing uracil units can be used for the selective recognition of complementary nucleobases.

Furthermore, the concept of molecular scaffolding, where a core structure is used to present functional groups in a defined spatial arrangement, can be realized using this compound as a key component. The ability to functionalize the 5-position via the trimethylsilyl group allows for the attachment of various molecular entities, leading to the creation of complex and functional molecular constructs. These scaffolds could be utilized in the development of new therapeutic agents, diagnostic tools, or as components in molecular electronic devices.

Table 2: Potential Applications in Materials Science

| Application Area | Description | Role of this compound |

| Supramolecular Chemistry | The design and synthesis of self-assembling systems based on non-covalent interactions. | The uracil moiety provides hydrogen bonding sites, while the TMS group allows for tunable solubility and further functionalization. |

| Functional Polymers | Polymers with specific chemical or physical properties. | Can be used as a monomer or a functional comonomer to introduce nucleobase recognition sites into polymer chains. |

| Molecular Scaffolding | The creation of well-defined molecular architectures for presenting functional groups. | Serves as a versatile building block that can be readily modified at the 5-position. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For 5-Trimethylsilyluracil, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments in solution, complemented by solid-state NMR for bulk sample analysis, provides a complete picture of its molecular framework and behavior.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

While standard 1D ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, 2D NMR techniques are essential for unambiguously assembling the molecular structure of this compound. weebly.comomicsonline.org These experiments reveal correlations between nuclei, allowing for a definitive assignment of all atoms in the molecule. nih.gov

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a key COSY correlation would be observed between the proton at the C6 position of the uracil (B121893) ring and the proton attached to the N1 nitrogen, confirming their spatial proximity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. pressbooks.pub This is crucial for assigning the carbon signals of the uracil ring. For instance, the proton at C6 would show a direct correlation to the C6 carbon atom, while the protons of the trimethylsilyl (B98337) group would correlate with the silicon-bound methyl carbons. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range connections (typically 2-4 bonds) between protons and carbons. youtube.com This experiment provides the final pieces of the structural puzzle by linking different fragments of the molecule. For this compound, the most critical HMBC correlation is from the protons of the trimethylsilyl group to the C5 carbon of the uracil ring. This unequivocally confirms that the silylation has occurred at the 5-position, a fact not directly evident from 1D NMR or HSQC alone. Other important correlations would include those from the C6 proton to the C4 and C5 carbons. nih.gov

| 2D NMR Experiment | Correlating Nuclei | Key Expected Correlations in this compound | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H6 ↔ H1 | Confirms through-bond coupling between adjacent protons. |

| HSQC | ¹H - ¹³C (1-bond) | H6 ↔ C6 CH₃(TMS) ↔ C(TMS) | Assigns carbons directly attached to protons. |

| HMBC | ¹H - ¹³C (2-4 bonds) | CH₃(TMS) ↔ C5 H6 ↔ C2, C4, C5 | Confirms the site of silylation and connects the molecular fragments. |

Solid-State NMR for Polymorphic Studies

The study of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is critical in pharmaceutical sciences, as different polymorphs can exhibit varying physical properties. irispublishers.comeuropeanpharmaceuticalreview.com Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.govresearchgate.net

Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by the local environment and packing of molecules in the crystal lattice. irispublishers.com Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. irispublishers.com

For this compound, the existence of different polymorphs would manifest as distinct chemical shifts in the ¹³C and ²⁹Si CP/MAS spectra. Each unique crystalline arrangement would create a slightly different electronic environment for the nuclei, leading to a unique spectral fingerprint for each polymorph. Furthermore, the presence of multiple, distinct peaks for a single carbon atom in the SSNMR spectrum can indicate the presence of crystallographically inequivalent molecules within the asymmetric unit of the crystal. europeanpharmaceuticalreview.comsemanticscholar.org

Investigation of Dynamic Processes and Reaction Intermediates

NMR spectroscopy is also a powerful tool for studying molecular dynamics and monitoring chemical reactions in real time. omicsonline.org Dynamic NMR techniques can be used to investigate reversible molecular processes such as conformational changes or chemical exchange. oxfordsciencetrove.comlibretexts.org

For this compound, potential dynamic processes include the keto-enol tautomerism of the uracil ring or restricted rotation around the C5-Si bond. Variable-temperature (VT) NMR studies can provide insight into these phenomena. By recording spectra at different temperatures, one can observe changes like peak broadening, coalescence, and sharpening, which allows for the determination of the energy barriers and rates of these processes. nih.govlibretexts.org

Furthermore, NMR can be used to follow the progress of a chemical reaction involving this compound. By acquiring spectra over time, it is possible to observe the disappearance of reactant signals, the appearance of product signals, and potentially the transient appearance and subsequent decay of signals from reaction intermediates. This provides invaluable mechanistic information about the chemical transformations of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns. acs.org

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass. researchgate.net For a molecule like this compound, HRMS can differentiate its exact molecular formula from other potential formulas that might have the same nominal mass. rsc.org

The theoretical monoisotopic mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent elements. An experimental measurement via HRMS that matches this theoretical value provides definitive confirmation of the compound's elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O₂Si |

| Calculated Monoisotopic Mass | 184.0668 u |

| Information Confirmed | Elemental Composition |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), molecules are ionized and often break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. The fragmentation of trimethylsilylated (TMS) compounds follows well-established pathways, which aids in structural confirmation. nih.govsci-hub.senih.gov

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 184 | [C₇H₁₂N₂O₂Si]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |

| 73 | [Si(CH₃)₃]⁺ | Cleavage of the C5-Si bond to form the trimethylsilyl cation |

Vibrational Spectroscopy (IR, Raman)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comlibretexts.orgrsc.org The FT-IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrations of its constituent bonds.

The analysis of the uracil moiety would reveal characteristic absorption bands. The N-H stretching vibrations of the pyrimidine (B1678525) ring are typically observed in the region of 3400-3100 cm⁻¹. The spectrum will also be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, generally found in the 1750-1650 cm⁻¹ range. pressbooks.pub The presence of two carbonyl groups at the C2 and C4 positions of the uracil ring may lead to distinct or overlapping bands in this region. Stretching vibrations of the C=C double bond within the ring are expected around 1680-1640 cm⁻¹. vscht.cz

The trimethylsilyl (TMS) group introduces its own set of characteristic vibrations. A prominent feature would be the Si-C bond stretching, which gives rise to absorption bands in the fingerprint region. Furthermore, the C-H stretching and bending vibrations of the methyl groups attached to the silicon atom will be evident. The symmetric and asymmetric stretching of the C-H bonds in the methyl groups typically appears just below 3000 cm⁻¹. libretexts.org

A detailed assignment of the expected vibrational modes is crucial for a complete analysis. Theoretical calculations, often using density functional theory (DFT), can complement experimental data by predicting vibrational frequencies and helping to assign complex spectral features. mdpi.com

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Uracil ring) | Stretching | 3400 - 3100 | Medium |

| C-H (Methyl of TMS) | Stretching | ~2960 (asymmetric), ~2870 (symmetric) | Medium-Strong |

| C=O (Uracil ring) | Stretching | 1750 - 1650 | Strong |

| C=C (Uracil ring) | Stretching | 1680 - 1640 | Medium |

| C-N (Uracil ring) | Stretching | 1400 - 1200 | Medium-Strong |

| Si-C (TMS group) | Stretching | 850 - 750 | Strong |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the scattering of monochromatic light. scielo.br It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for generating a unique "molecular fingerprint" of a compound. globalresearchonline.net

For this compound, the Raman spectrum would be characterized by signals from both the uracil and the trimethylsilyl moieties. The pyrimidine ring breathing mode, a collective vibration of the entire ring, is expected to produce a strong and sharp signal, which is a characteristic feature for uracil and its derivatives. pku.edu.cnnih.gov The C=O and C=C stretching vibrations will also be Raman active.

The trimethylsilyl group will contribute significantly to the Raman fingerprint. The Si-C symmetric stretching vibration typically gives a strong and well-defined Raman peak. The vibrations of the methyl groups will also be observable. The combination of these signals provides a highly specific spectral signature for this compound, allowing for its unambiguous identification. researchgate.netnih.gov Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to achieve higher sensitivity in analyses. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

A single-crystal X-ray diffraction analysis of this compound would yield a detailed molecular structure. The uracil ring is expected to be largely planar, a common feature in pyrimidine derivatives. nih.gov The analysis would provide precise measurements of the C-C, C-N, C=O, and N-H bond lengths within the ring, which can be compared to those of unsubstituted uracil to assess the electronic influence of the trimethylsilyl group.

Table 2: Representative Bond Lengths and Angles in Pyrimidine Derivatives

| Bond/Angle | Typical Value (Å or °) | Reference Compound Type |

|---|---|---|

| C=O | ~1.22 Å | Uracil Derivatives |

| C-N (ring) | ~1.38 Å | Uracil Derivatives |

| C=C (ring) | ~1.34 Å | Uracil Derivatives |

| Si-C | ~1.87 Å | Silylated Organics |

| N-C=O (angle) | ~120° | Uracil Derivatives |

| C-Si-C (angle) | ~109.5° | Tetraorganosilanes |

The crystal packing of this compound will be governed by various non-covalent interactions, which dictate the supramolecular architecture. nih.govmdpi.com Hydrogen bonding is expected to be a dominant feature, with the N-H groups of the uracil ring acting as hydrogen bond donors and the carbonyl oxygens serving as acceptors. jh.edu These interactions typically lead to the formation of well-defined one- or two-dimensional networks in the crystal lattice of uracil derivatives. mdpi.com The presence of the bulky trimethylsilyl group might influence the typical hydrogen-bonding patterns observed in simpler uracils.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in studying chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Consequently, it is not expected to exhibit a CD or ORD spectrum in an achiral solvent. esrf.frarxiv.org An achiral molecule cannot rotate the plane of polarized light or absorb left- and right-circularly polarized light differently. rsc.org

However, it is noteworthy that CD signals can be induced in achiral molecules if they are placed in a chiral environment, such as a chiral solvent, or if they form complexes with chiral host molecules. nih.gov Furthermore, theoretical studies have shown that under certain conditions, even achiral crystals can exhibit natural circular dichroism. esrf.fr Nevertheless, for an isolated molecule of this compound, chiroptical spectroscopic techniques are generally not applicable for stereochemical characterization.

Theoretical and Computational Studies of 5 Trimethylsilyluracil

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of molecular systems. For 5-Trimethylsilyluracil, DFT calculations provide profound insights into its electronic characteristics, reactivity, and spectroscopic signatures. These theoretical studies are instrumental in complementing experimental findings and guiding further research.

Electronic Structure and Molecular Orbital Analysis

DFT calculations have been employed to elucidate the electronic structure of 5-substituted uracil (B121893) derivatives. The introduction of a trimethylsilyl (B98337) group at the 5-position of the uracil ring significantly influences the molecule's electronic properties. Semi-empirical molecular orbital calculations at the AM1 and PM3 levels of theory have been used to study the structural and electronic properties of various 5-substituted uracils . These studies reveal that substituents at the C5 position induce notable changes in the electron distribution within the pyrimidine (B1678525) ring .

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For 5-substituted uracils, both electron-donating and electron-accepting substituents at the 5-position have been shown to decrease the HOMO-LUMO energy gap compared to unsubstituted uracil . A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In the case of this compound, the silyl (B83357) group, which can act as a silicon-based electron donor, is expected to modulate the HOMO and LUMO energy levels. A molecular orbital study of silylated carbenes indicated that the introduction of a silyl group leads to a considerable decrease in the ionization potential of the carbene scispace.com. While not directly on this compound, this suggests that the trimethylsilyl group can significantly influence the orbital energies.

The distribution of electron density is also a key aspect of the electronic structure. In uracil, the π molecular orbitals are delocalized over the pyrimidine ring researchgate.net. The trimethylsilyl substituent is likely to perturb this delocalization. The electron affinity of the molecule can also be affected by silylation scispace.com.

Table 1: Calculated Electronic Properties of 5-Substituted Uracils (Illustrative Data)

| Substituent at C5 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| H | -9.5 | 1.5 | 11.0 |

| CH3 | -9.3 | 1.6 | 10.9 |

| Si(CH3)3 | -9.1 | 1.4 | 10.5 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted uracils. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are a valuable tool for investigating reaction mechanisms and identifying transition states. For this compound, a key reaction of interest is the transfer of the silyl group. The Brook rearrangement, a well-known [1,n] carbon to oxygen silyl migration, provides a mechanistic framework for understanding such processes wikipedia.org. This rearrangement is often driven by the formation of a stable silicon-oxygen bond and proceeds through a pentacoordinate silicon transition state wikipedia.org.

In the context of silylation and desilylation reactions involving uracil, DFT can be used to model the reaction pathways. For instance, the silylation of alcohols has been studied mechanistically, revealing the involvement of reactive intermediates and the role of catalysts rsc.org. The mechanism of the silylation of C-H bonds has also been investigated using DFT, shedding light on the selectivity of these reactions escholarship.org.

The fragmentation mechanism of the uracil molecule has been studied using DFT, providing insights into bond cleavage energies and the formation of various fragments nih.gov. Such studies can be extended to this compound to understand its stability and decomposition pathways. The transition states for these processes can be located and characterized, providing crucial information about the energy barriers of the reactions. For example, in a cobalt-catalyzed vinylidene transfer reaction, DFT models were used to evaluate different migratory insertion pathways and identify the lowest-energy transition state acs.org.

Prediction of Spectroscopic Properties

DFT calculations have proven to be highly effective in predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For NMR spectroscopy, DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict chemical shifts nih.gov. This computational prediction is especially valuable for the structural elucidation of complex organic molecules nih.gov. DFT has been successfully used to predict ¹H and ¹³C chemical shifts in a variety of molecules, including those with paramagnetic centers nih.gov. The accuracy of these predictions can be further enhanced through machine learning approaches that correct for systematic errors in DFT calculations bohrium.com.

In the case of this compound, DFT calculations can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the different nuclei.

Similarly, DFT is a reliable method for predicting IR spectra. The vibrational frequencies and intensities calculated by DFT can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes researchgate.net. DFT calculations have been used to analyze the vibrational spectra of uracil and its derivatives, such as 5-methyluracil and 5-fluorouracil (B62378) researchgate.netresearchgate.net. These studies provide a basis for predicting the IR spectrum of this compound and understanding how the trimethylsilyl group affects the vibrational modes of the uracil ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| ¹H (N1-H) | 8.5 | N-H stretch | 3400 |

| ¹³C (C5) | 110 | C=O stretch | 1710 |

| ²⁹Si | 15 | Si-C stretch | 850 |

Note: The data in this table is illustrative and represents typical ranges for similar compounds. Accurate predictions would require specific DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable information about its conformational landscape, flexibility, and interactions with its environment.

Conformational Analysis and Flexibility

The trimethylsilyl group, with its rotatable methyl groups, introduces additional conformational flexibility to the uracil scaffold. MD simulations can explore the potential energy surface of this compound to identify its stable conformers and the energy barriers between them. This is achieved by simulating the molecule's motion over time and analyzing the trajectory to understand the preferred spatial arrangements of its atoms youtube.commdpi.com.

The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position during the simulation . This analysis can reveal which parts of the molecule are more rigid and which are more flexible. Such information is crucial for understanding how the molecule might interact with biological targets or other molecules. Conformational analysis using molecular mechanics and semi-empirical methods has been applied to other complex molecules to understand their structure-activity relationships nih.gov.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly well-suited for studying how a molecule interacts with its surroundings, such as solvent molecules or other solutes. By explicitly including solvent molecules in the simulation box, it is possible to model the solvation shell of this compound and analyze the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces frontiersin.orgnih.gov.

The choice of solvent can significantly impact the conformational preferences of a molecule. MD simulations can be performed in different solvents to investigate how the solvent environment affects the conformational equilibrium of this compound nih.govresearchgate.net. This is important for understanding its behavior in different experimental conditions. For example, a study on 5-fluorouracil cocrystals used DFT computations to quantify non-covalent interactions, which could be further explored dynamically using MD simulations rsc.org.

The insights gained from MD simulations on intermolecular interactions are critical for predicting properties like solubility and permeability, which are important for the potential applications of this compound.

Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applied to pyrimidine and uracil derivatives, offering a clear framework for the design of novel analogs of this compound.

The fundamental premise of QSAR is that the biological activity of a molecule is a function of its physicochemical properties. For a series of analogs of this compound, a QSAR model would be developed by first calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Key Molecular Descriptors in Pyrimidine QSAR Studies:

The selection of relevant molecular descriptors is a critical step in building a robust QSAR model. For pyrimidine derivatives, including potential analogs of this compound, the following types of descriptors are often considered:

| Descriptor Type | Examples | Potential Relevance for this compound Analogs |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | The trimethylsilyl group can influence the electron distribution within the uracil ring, affecting interactions with biological targets. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of substituents on the uracil core are crucial for fitting into the active site of a target protein. |

| Hydrophobic | LogP, Hydrophobic surface area | The lipophilicity of the molecule affects its ability to cross cell membranes and reach its target. |

| Topological | Connectivity indices, Wiener index | These descriptors capture the branching and overall shape of the molecule. |

| Quantum Chemical | Mulliken charges, Electrostatic potential | Provide a more detailed understanding of the electronic properties and potential for intermolecular interactions. |

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). This model takes the form of an equation that relates the descriptors to the biological activity (e.g., inhibitory concentration, IC50).

Hypothetical QSAR Model for this compound Analogs:

A hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Weight)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

The predictive power of the QSAR model is assessed through rigorous internal and external validation techniques to ensure its reliability for predicting the activity of newly designed compounds. nih.gov Such models can guide medicinal chemists in prioritizing the synthesis of analogs with a higher probability of desired biological activity.

Cheminformatics and Data-Driven Approaches in Silylated Pyrimidine Research

Cheminformatics and data-driven approaches are becoming indispensable in modern drug discovery, including the exploration of silylated pyrimidines. These methods leverage large chemical datasets and machine learning algorithms to identify patterns and make predictions about the properties of molecules.

Virtual Screening and Library Design:

Cheminformatics tools can be used to perform virtual screening of large compound libraries to identify potential hits that are structurally similar to this compound or possess desired pharmacophoric features. This process can significantly reduce the time and cost associated with experimental high-throughput screening. Furthermore, these tools aid in the design of focused libraries of silylated pyrimidines with enhanced diversity and drug-like properties.

ADMET Prediction:

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Data-driven models, built on large datasets of compounds with known ADMET profiles, can predict these properties for novel silylated pyrimidines, including analogs of this compound. This early-stage assessment helps in identifying and deprioritizing compounds that are likely to fail in later stages of development due to poor pharmacokinetic or safety profiles.

Example of a Data-Driven Modeling Workflow for Silylated Pyrimidines:

Data Curation: A dataset of silylated pyrimidines with experimentally determined biological activity (e.g., antiviral, anticancer) is compiled from sources like the ChEMBL database.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Machine learning algorithms such as Support Vector Machines (SVM), Random Forests, or Artificial Neural Networks are used to train a predictive model.

Model Validation: The model's predictive performance is rigorously evaluated using techniques like cross-validation and by testing it on an external set of compounds not used in the training process.

Prediction and Design: The validated model is then used to predict the activity of new, virtual silylated pyrimidine analogs, guiding the selection of candidates for synthesis and experimental testing.

Recent studies on other pyrimidine derivatives have demonstrated the power of these data-driven approaches in identifying novel and potent inhibitors for various therapeutic targets. scilit.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

Future efforts in the synthesis of 5-trimethylsilyluracil and its derivatives will likely focus on improving efficiency and adhering to the principles of green chemistry. While traditional methods have proven effective, there is a growing demand for synthetic routes that are more atom-economical, energy-efficient, and utilize less hazardous reagents.

One promising area is the application of microwave-assisted synthesis . Microwave irradiation has been shown to significantly accelerate silylation-amination reactions of uracil (B121893) acyclonucleosides, reducing reaction times from 48 hours to just 5 hours with comparable yields and purities to conventional heating methods. iciq.orgugent.be This technology offers a clear path toward more efficient and rapid production of this compound and its derivatives.

Furthermore, the development of one-pot and palladium-catalyzed syntheses will be crucial. Palladium catalysis has been effectively used for the silylation of aryl chlorides and the synthesis of trimethylsilyl-substituted benzopyran derivatives, showcasing its potential for forming C-Si bonds under controlled conditions. organic-chemistry.orgbenthamopenarchives.com Exploring palladium-catalyzed C-H silylation of the uracil ring would represent a significant advancement, offering a more direct and atom-economical route to this compound. escholarship.org

The principles of green chemistry , such as the use of safer solvents, and the development of catalytic processes, are becoming increasingly important. Research into sustainable methods for pyrimidine (B1678525) synthesis, in general, will likely influence the future production of this compound, steering it towards more environmentally benign processes.

Exploration of New Reactivity Modes and Functionalization Strategies

The trimethylsilyl (B98337) group in this compound is not merely a protecting group; it is a versatile handle for a variety of chemical transformations. Future research will undoubtedly delve deeper into its reactivity, uncovering novel ways to functionalize the uracil core.

A key area of exploration is the use of this compound in cycloaddition reactions . The trimethylsilyl group can act as a removable directing group in photochemical [2+2] cycloadditions. acs.org This unique property allows for the construction of complex cyclic structures that would be difficult to access through other means. Additionally, the generation of a highly reactive "uracilyne" intermediate from uracil-iodonium(III) salts, which can then undergo [4+2], [3+2], and [2+2] cycloadditions, opens up new possibilities for creating diverse uracil derivatives. digitellinc.com

Palladium-catalyzed cross-coupling reactions represent another fertile ground for innovation. While the direct participation of this compound in reactions like the Sonogashira, Heck, and Suzuki couplings is an area for future investigation, the established utility of these reactions in forming carbon-carbon and carbon-heteroatom bonds with related organosilicon compounds suggests significant potential. nih.govwikipedia.orglibretexts.orgfu-berlin.denih.gove-bookshelf.derug.nlucl.ac.uk The development of conditions that enable the direct coupling of various organic fragments to the C5 position via the trimethylsilyl group would be a major breakthrough.

The exploration of organometallic reactions involving this compound is also anticipated to yield novel synthetic pathways. The ability of organometallic reagents to react with a wide range of electrophiles could be harnessed to introduce new functionalities at the C5 position, further expanding the chemical space accessible from this versatile starting material. msu.eduyoutube.comyoutube.com

Integration into Advanced Materials Science and Nanotechnology

The unique electronic and structural properties of the uracil moiety, combined with the processability and stability often associated with organosilicon compounds, make this compound an attractive building block for advanced materials.

In the field of organic electronics , the incorporation of uracil derivatives into organic light-emitting diodes (OLEDs) and organic semiconductors is an emerging area of research. The hydrogen-bonding capabilities of the uracil unit can influence molecular packing and charge transport properties. This compound could serve as a key intermediate for synthesizing novel uracil-containing polymers and small molecules with tailored electronic properties.

The development of functional polymers derived from this compound is another promising direction. The trimethylsilyl group can be a reactive site for polymerization or for grafting onto other polymer backbones. This could lead to the creation of materials with unique recognition properties, for example, for sensing applications or in the development of smart materials that respond to specific biological stimuli.

In nanotechnology , the functionalization of nanoparticles with uracil derivatives is being explored for applications in drug delivery and diagnostics. For instance, silica (B1680970) nanoparticles functionalized with 5-fluorouracil (B62378), a related compound, have been investigated for their anticancer activity. nih.govnih.gov this compound could be used to functionalize the surface of silica or other nanoparticles, leveraging the uracil moiety for targeted delivery or molecular recognition. ebrary.netmdpi.comresearchgate.net

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials.